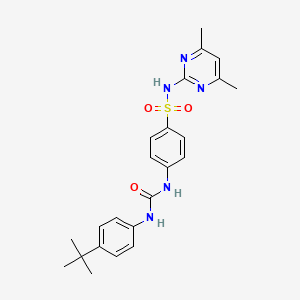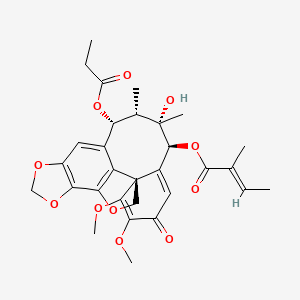
HeteroclitalignanC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heteroclitalignan C is a naturally occurring compound isolated from the stems of Kadsura heteroclita, a plant known for its medicinal properties. This compound belongs to the class of lignans, which are a group of phenolic compounds found in plants. Lignans are known for their diverse biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Heteroclitalignan C involves several steps, starting from simple phenolic compounds. The synthetic route typically includes the dimerization of these phenolic compounds to form the dibenzocyclooctadiene structure characteristic of lignans. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Heteroclitalignan C is less common due to its natural abundance in Kadsura heteroclita. extraction methods from the plant material involve solvent extraction followed by purification techniques such as chromatography to isolate the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Heteroclitalignan C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
Heteroclitalignan C has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity and synthesis of lignans.
Biology: Investigated for its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Explored for its antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. It has shown potential in the treatment of various diseases, including cancer and inflammatory disorders.
Mecanismo De Acción
The mechanism of action of Heteroclitalignan C involves its interaction with various molecular targets and pathways. It exerts its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Antimicrobial Activity: Disrupting microbial cell membranes and inhibiting the growth of pathogens.
Anti-inflammatory Activity: Modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.
Anticancer Activity: Inducing apoptosis (programmed cell death) in cancer cells and inhibiting tumor growth
Comparación Con Compuestos Similares
Heteroclitalignan C can be compared with other lignans such as:
Heteroclitalignan A and B: These compounds also isolated from , share similar structural features but differ in their specific biological activities.
Kadsurarin and Kadsulignan E: Known for their antioxidant and anti-inflammatory properties, these lignans are also derived from the same plant source
Propiedades
Fórmula molecular |
C30H34O11 |
|---|---|
Peso molecular |
570.6 g/mol |
Nombre IUPAC |
[(1S,12R,13S,14S,15S)-14-hydroxy-19,20-dimethoxy-13,14-dimethyl-18-oxo-12-propanoyloxy-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,19-pentaen-15-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C30H34O11/c1-8-14(3)28(33)41-26-17-11-18(31)23(35-6)27(36-7)30(17)12-37-25-21(30)16(10-19-24(25)39-13-38-19)22(40-20(32)9-2)15(4)29(26,5)34/h8,10-11,15,22,26,34H,9,12-13H2,1-7H3/b14-8+/t15-,22+,26-,29-,30-/m0/s1 |
Clave InChI |
KEOVUHLWGGQWOT-CPCHWGSMSA-N |
SMILES isomérico |
CCC(=O)O[C@@H]1[C@@H]([C@]([C@H](C2=CC(=O)C(=C([C@@]23COC4=C3C1=CC5=C4OCO5)OC)OC)OC(=O)/C(=C/C)/C)(C)O)C |
SMILES canónico |
CCC(=O)OC1C(C(C(C2=CC(=O)C(=C(C23COC4=C3C1=CC5=C4OCO5)OC)OC)OC(=O)C(=CC)C)(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(Trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15239660.png)
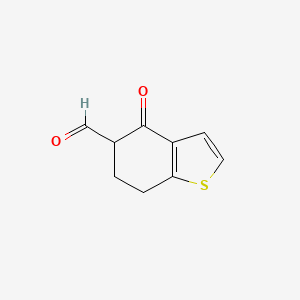
![5-{Bicyclo[3.1.0]hexan-3-yl}-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B15239668.png)
![2-[(Dimethylamino)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B15239675.png)
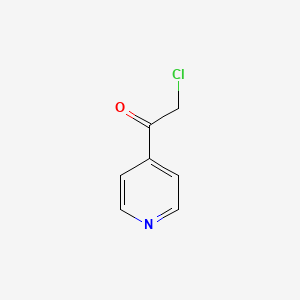
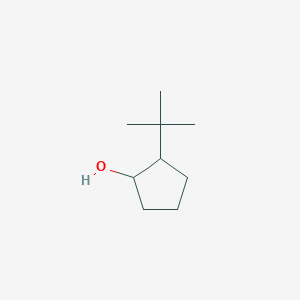
![4-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15239698.png)
![1-[(2,2-Dimethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15239700.png)
